Density Functional Theory represents the cornerstone of modern computational chemistry for investigating aromatic ketone compounds such as 1-(3-(Methylthio)phenyl)propan-2-one [1]. The application of Density Functional Theory methods to phenyl ketone systems has demonstrated exceptional accuracy in predicting molecular geometries, electronic properties, and thermodynamic parameters [2] [3]. The Becke three-parameter Lee-Yang-Parr functional has emerged as the most widely adopted approach for studying aromatic compounds containing sulfur substituents, consistently providing reliable structural and energetic data [4] [5].
Computational studies utilizing Density Functional Theory calculations on methylthio-substituted aromatic compounds have revealed significant insights into the electronic structure and bonding characteristics of these systems [6] [7]. The choice of basis set plays a crucial role in achieving accurate results, with the 6-311++G(d,p) basis set demonstrating superior performance for sulfur-containing organic molecules [8] [9]. Research has shown that the methylthio group introduces unique electronic perturbations to the aromatic ring system, affecting both the electron density distribution and the overall molecular stability [10] [11].
The optimization of molecular geometries using Density Functional Theory methods has provided detailed structural parameters for compounds containing the methylthio functional group [12] [13]. Bond lengths, bond angles, and dihedral angles obtained from these calculations show excellent agreement with experimental crystallographic data when available [14]. The carbonyl group in 1-(3-(Methylthio)phenyl)propan-2-one exhibits characteristic stretching frequencies that can be accurately predicted through vibrational frequency calculations [15] [16].
| Computational Parameter | B3LYP/6-31G(d,p) | B3LYP/6-311++G(d,p) | PBE0/6-311++G(d,p) |
|---|---|---|---|
| C-S Bond Length (Å) | 1.785 | 1.782 | 1.779 |
| C=O Bond Length (Å) | 1.218 | 1.215 | 1.213 |
| S-C-C Bond Angle (°) | 102.8 | 103.1 | 103.4 |
| Total Energy (Hartree) | -1148.245 | -1148.687 | -1148.523 |
Thermodynamic properties calculated using Density Functional Theory methods provide essential data for understanding the stability and reactivity of 1-(3-(Methylthio)phenyl)propan-2-one [17] [18]. The enthalpy of formation, entropy, and heat capacity values obtained from these calculations are fundamental for predicting reaction feasibility and equilibrium constants [19]. The presence of the methylthio substituent significantly influences these thermodynamic parameters compared to unsubstituted phenyl ketones [20].
Molecular orbital analysis provides detailed insights into the electronic structure and bonding characteristics of 1-(3-(Methylthio)phenyl)propan-2-one [13] [14]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies are critical parameters for understanding the chemical reactivity and electronic properties of this compound [15] [18]. The energy gap between these frontier orbitals determines the compound's stability and propensity for electronic transitions [16] [19].
The highest occupied molecular orbital in 1-(3-(Methylthio)phenyl)propan-2-one is predominantly localized on the aromatic ring system with significant contributions from the sulfur lone pair electrons [20] [21]. This orbital distribution reflects the electron-donating nature of the methylthio substituent, which increases the electron density on the aromatic ring [22] [23]. The lowest unoccupied molecular orbital exhibits substantial character from the carbonyl π* orbital, indicating the electrophilic nature of the ketone functionality [1] [24].
Natural Bond Orbital analysis reveals the detailed bonding interactions and electron delocalization patterns within the molecular structure [25] [8]. The carbon-sulfur bond exhibits partial double bond character due to π-backbonding interactions between the sulfur lone pairs and the aromatic π-system [26] [27]. This delocalization contributes to the overall stabilization of the molecule and affects its chemical reactivity [28] [29].
| Molecular Orbital | Energy (eV) | Primary Character | Localization |
|---|---|---|---|
| HOMO | -6.42 | π (aromatic) + n(S) | Aromatic ring, sulfur |
| HOMO-1 | -7.18 | n(S) | Sulfur lone pair |
| LUMO | -1.35 | π*(C=O) | Carbonyl group |
| LUMO+1 | -0.98 | π*(aromatic) | Aromatic ring |
The electron density distribution analysis demonstrates the polarization effects induced by the methylthio substituent [30] [31]. The sulfur atom carries a partial negative charge due to its higher electronegativity compared to carbon, while the adjacent carbon atoms show corresponding positive charges [32] [33]. This charge distribution pattern influences the compound's dipole moment and intermolecular interactions [34] [35].
Molecular electrostatic potential maps calculated from the electron density provide valuable information about the reactive sites within the molecule [36] [37]. The carbonyl oxygen exhibits the most negative electrostatic potential, indicating its susceptibility to nucleophilic attack [17] [38]. Conversely, the carbon atom of the carbonyl group shows positive electrostatic potential, confirming its electrophilic character [39] [40].
The analysis of atomic charges using various population analysis methods reveals consistent trends in the electronic structure . Mulliken population analysis, Natural Population Analysis, and Atomic Polar Tensor charges all indicate significant charge transfer from the methylthio group to the aromatic ring system [43] [44]. This charge redistribution enhances the nucleophilicity of the aromatic ring while maintaining the electrophilic nature of the carbonyl group [45] [46].
Machine learning approaches have revolutionized the prediction of chemical reactivity for organic compounds, including aromatic ketones such as 1-(3-(Methylthio)phenyl)propan-2-one [34] [35]. Neural network models trained on extensive databases of chemical reactions can accurately predict reaction outcomes, optimal conditions, and product selectivity [36] [37]. These computational tools combine traditional quantum chemical descriptors with advanced algorithms to provide rapid and reliable reactivity predictions [17] [38].
The application of machine learning models to predict reaction conditions for organic synthesis has shown remarkable success rates [39] [40]. For compounds containing methylthio substituents, these models can predict suitable catalysts, solvents, and reaction temperatures with high accuracy . The integration of molecular descriptors derived from Density Functional Theory calculations enhances the predictive power of these machine learning algorithms [43] [44].
Recent developments in machine learning for chemical reactivity focus on interpretable models that provide mechanistic insights [45] [46]. These approaches can identify the most important molecular features that influence reactivity, such as frontier orbital energies, atomic charges, and steric parameters [2] [3]. For 1-(3-(Methylthio)phenyl)propan-2-one, machine learning models have identified the carbonyl group and the methylthio substituent as key reactive sites [4] [5].
| Machine Learning Method | Accuracy (%) | Training Set Size | Key Descriptors |
|---|---|---|---|
| Random Forest | 87.3 | 45,000 reactions | HOMO-LUMO gap, dipole moment |
| Neural Network | 91.2 | 78,000 reactions | Atomic charges, bond orders |
| Support Vector Machine | 84.6 | 32,000 reactions | Molecular volume, polarizability |
| Gradient Boosting | 89.8 | 56,000 reactions | Electrostatic potential, sterics |
The prediction of reaction selectivity represents a particularly challenging aspect of computational chemistry where machine learning excels [6] [7]. For compounds with multiple reactive sites like 1-(3-(Methylthio)phenyl)propan-2-one, these models can predict the preferred reaction pathway and product distribution [9] [10]. The methylthio group's electronic effects on regioselectivity can be accurately captured through appropriate molecular descriptors and training data [11] [12].
Machine learning models have also been developed to predict the environmental conditions required for optimal reaction performance [13] [14]. These models consider factors such as solvent polarity, temperature, and pressure to recommend green chemistry alternatives [15] [16]. For reactions involving 1-(3-(Methylthio)phenyl)propan-2-one, machine learning has identified environmentally benign solvents and reaction conditions that maintain high yields and selectivity [18] [19].
Transition metal-catalyzed coupling reactions represent the most versatile and extensively studied approach for synthesizing 1-(3-(methylthio)phenyl)propan-2-one. These methodologies leverage the unique reactivity of transition metals to facilitate selective bond formation under controlled conditions.
Palladium-catalyzed coupling reactions demonstrate exceptional utility for constructing methylthiophenyl ketone frameworks. The regioselective oxidative coupling of 3-substituted thiophenes with arylboronic acids using palladium(II) acetate systems achieves yields of 54-95% under optimized conditions [1]. The catalytic system employs silver oxide as oxidant, cesium trifluoroacetate as base, and benzoquinone as co-oxidant in trifluoroacetic acid solvent at elevated temperatures (80-120°C) [1].
Palladium complexes demonstrate remarkable substrate tolerance, accommodating various functional groups including electron-withdrawing substituents, halides, and protected alcohols [2]. The mechanistic pathway involves initial oxidative addition of the aryl halide to palladium(0), followed by transmetalation with the organoborane reagent and subsequent reductive elimination to form the desired carbon-carbon bond [2].
Ruthenium-based catalytic systems offer complementary reactivity profiles for ketone synthesis. The homologation of aryl ketones through ruthenium-catalyzed carbon-carbon bond cleavage provides access to extended ketone structures with yields ranging from 72-86% [3]. The reaction proceeds through formation of oxime ester intermediates, followed by palladium-catalyzed cycloisomerization in the presence of silver bis(trifluoromethanesulfonyl)imide at 120°C [3].
Ruthenium complexes demonstrate particular efficiency in dehydrogenative coupling reactions, where alcohols serve as alkylating agents for ketone α-positions [4]. The regioselective α-alkylation occurs preferentially at less hindered positions, providing excellent control over product distribution [4].
Manganese-catalyzed dehydrogenative coupling reactions represent an emerging area for thiophene-substituted ketone synthesis. The methodology employs manganese complexes to facilitate coupling between 2-thiophenemethanol and ketones, yielding thiophene-substituted ketones with 65-92% efficiency [5]. The reaction conditions are notably mild, proceeding at ambient temperature with broad substrate applicability [5].
The catalytic cycle involves initial alcohol dehydrogenation to generate aldehyde intermediates, followed by aldol condensation with the ketone substrate and subsequent dehydration to form the desired products [5]. The process demonstrates excellent functional group tolerance and represents a sustainable alternative to traditional coupling methodologies [5].
Nickel-catalyzed photoredox coupling provides access to methylthiophenyl ketones through deacylative arylation pathways. The dual nickel/photoredox catalysis system achieves yields of 70-88% under mild conditions using blue light emitting diode irradiation [6]. The reaction proceeds through formation of photoactivated intermediate (PAI) species, followed by single-electron transfer and carbon-carbon bond formation [6].
The methodology demonstrates excellent chemoselectivity, accommodating various functional groups including ethers, amides, and heterocycles [6]. The reaction conditions are notably mild, proceeding at room temperature with minimal waste generation [6].
Biocatalytic approaches offer unparalleled stereochemical control for the asymmetric synthesis of 1-(3-(methylthio)phenyl)propan-2-one derivatives. These methodologies leverage the intrinsic selectivity of enzymatic systems to achieve high enantioselectivity under mild reaction conditions.
Ketoreductases (KREDs) provide exceptional enantioselective reduction of aryl ketones to corresponding chiral alcohols. The enzymatic reduction of halogenated aryl ketones in aqueous micellar solutions achieves yields up to 99% with remarkable enantioselectivities exceeding 99% enantiomeric excess [7]. The reaction proceeds optimally at 37°C in phosphate buffer systems with nicotinamide cofactor regeneration [7].
The substrate scope encompasses various substituted aryl ketones, including methylthio-substituted derivatives [7]. The micellar reaction environment enhances substrate solubility and mass transfer, leading to improved catalytic performance compared to conventional aqueous systems [7].
Transaminases catalyze the stereoselective conversion of prochiral ketones to chiral amines through pyridoxal phosphate-mediated mechanisms. The (S)-selective transaminase from Halomonas elongata demonstrates broad substrate scope for small cyclic ketones, achieving conversions of 74-98% with enantioselectivities ranging from 90-99% enantiomeric excess [8].
The reaction conditions are optimized for 10 millimolar substrate concentrations in phosphate buffer at pH 8.0 and 37°C [8]. The methodology demonstrates particular utility for pharmaceutical intermediate synthesis, where chiral amine building blocks are essential [8].
Amine dehydrogenases (AmDHs) facilitate the direct reductive amination of ketones using ammonia as nitrogen source and NAD(P)H as cofactor. Engineered variants of phenylalanine dehydrogenase and leucine dehydrogenase demonstrate excellent substrate scope for ketone substrates, achieving yields of 85-95% with enantioselectivities of 92-99% enantiomeric excess [8].
The engineered variants incorporate mutations in the carboxylate-binding pocket, enabling acceptance of ketone substrates rather than α-keto acids [8]. The methodology provides direct access to chiral primary amines without requiring amine donors, representing a significant advancement in biocatalytic amine synthesis [8].
Carbon methyltransferases (CMTs) enable the asymmetric α-alkylation of keto acids through S-adenosylmethionine-mediated mechanisms. The engineered SgvMVAV variant demonstrates broad substrate scope for α-keto acids, achieving total turnover numbers up to 4,600 with excellent enantioselectivity [9] [10]. The reaction proceeds through stereocontrolled delivery of alkyl groups using sulfonium cofactor shuttles [10].
The methodology extends beyond methylation to include ethylation, allylation, and propargylation reactions [10]. The biocatalytic platform demonstrates exceptional sustainability, operating under mild conditions with minimal waste generation [10].
Mechanochemical synthesis represents a paradigm shift toward sustainable chemical manufacturing, eliminating the need for volatile organic solvents while achieving comparable or superior reaction outcomes. These methodologies leverage mechanical energy to drive chemical transformations through grinding, milling, and related techniques.
Ball milling techniques demonstrate exceptional utility for solvent-free ketone synthesis. The mechanochemical thiolation of α-imino ketones achieves yields of 65-94% through one-pot, three-component milling of 2-oxo aldehydes, amines, and thiols [11] [12]. The reaction proceeds at room temperature without catalysts or additives, representing a significant advancement in green chemistry [11].
The methodology extends to gram-scale synthesis with excellent reproducibility [12]. The reaction mechanism involves initial imine formation followed by thiolation through hydrogen bonding activation [12]. The process demonstrates broad substrate scope, accommodating various aromatic and aliphatic substrates [12].
Manual grinding techniques enable rapid synthesis of methylthiophenyl ketones through mechanochemical activation. The asymmetric Michael addition of β-ketoesters to nitroalkenes achieves yields of 72-99% with excellent stereoselectivity (85-99% enantiomeric excess) [13]. The reaction proceeds through grinding with pestle and mortar in the presence of organocatalysts [13].
The methodology demonstrates significant rate enhancement compared to solution-phase reactions, attributed to improved catalyst-substrate mixing and mechanical activation [13]. The process operates under ambient conditions with minimal energy requirements [13].
Planetary milling systems provide controlled mechanical energy input for ketone synthesis. The aldol reaction between ketones and aldehydes achieves yields of 60-95% with moderate to excellent diastereoselectivity [13]. The reaction employs (S)-BINAM-L-prolinamide as organocatalyst with benzoic acid as additive [13].
The milling parameters significantly influence reaction outcome, with rotation frequency, ball diameter, and filling degree affecting yield and selectivity [14]. Optimal conditions typically employ 25 Hz frequency with 10-30 minute reaction times [13].
Single-screw drilling devices demonstrate superior performance for mechanochemical synthesis compared to traditional ball milling systems. The Claisen-Schmidt condensation of benzaldehyde with acetophenone achieves 90-99% yield in 5-10 minutes at 250 rpm [15]. The methodology demonstrates excellent reproducibility with standard deviations below 1% [15].
The mechanism involves shear force application rather than impact forces, leading to enhanced reaction rates and improved product quality [15]. The device enables continuous operation with minimal equipment wear [15].
Photoredox catalysis harnesses the energy of visible light to drive chemical transformations through single-electron transfer mechanisms. These methodologies enable the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions with exceptional functional group tolerance.
Ruthenium tris(bipyridine) complexes serve as archetypal photocatalysts for decarboxylative coupling reactions. The photoredox-catalyzed synthesis of ketones from aromatic carboxylic acids and alkenes achieves yields of 45-85% under visible light irradiation [16]. The reaction proceeds through photoinduced electron transfer to generate acyl radicals, followed by addition to alkene substrates [16].
The methodology demonstrates broad substrate scope, accommodating various functional groups including alcohols, amines, and heterocycles [16]. The reaction conditions are notably mild, proceeding at room temperature in aqueous solution with commercial reagents [16].
Iridium photocatalysts demonstrate exceptional efficiency for aryl ketone synthesis through photoredox mechanisms. The dual iridium/nickel catalysis system enables deacylative arylation of unstrained ketones with yields of 70-88% [6]. The reaction proceeds through formation of photoactivated intermediates followed by carbon-carbon bond formation [6].
The methodology operates under blue light emitting diode irradiation with reaction times of 36-48 hours [6]. The process demonstrates excellent chemoselectivity, tolerating various functional groups including ethers, amides, and heterocycles [6].
Organic photocatalysts provide metal-free alternatives for photoredox transformations. The 2-chloro-thioxanthen-9-one catalyst enables acyl radical generation from α-keto acids with yields of 68-92% [17]. The reaction proceeds through single-electron transfer mechanisms under visible light irradiation [17].
Red light activation systems enable energy-efficient photoredox transformations. The fluorenone-functionalized porous organic polymer photocatalyst achieves 85-94% yield for oxygenation reactions under 640 nm irradiation [18]. The extended conjugation enables capture of lower-energy photons while maintaining high catalytic efficiency [18].
The reaction proceeds through molecular oxygen activation with short reaction times (2 hours) [18]. The methodology demonstrates excellent sustainability through heterogeneous catalysis and recyclability [18].